molecular formula C15H15BrN4O B5243198 2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide

2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide

Cat. No.: B5243198
M. Wt: 347.21 g/mol
InChI Key: NCEVTQACMJLNNW-UHFFFAOYSA-N
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Description

2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its diverse biological activities, and a phenylethanone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenylethanone group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzimidazole core, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can alter the phenylethanone moiety, affecting the compound’s overall reactivity.

    Substitution: Substitution reactions can occur at the amino or imino groups, introducing new substituents and modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the amino or imino positions.

Scientific Research Applications

2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-2-iminobenzimidazol-1-yl)ethanol
  • 1H-Benzimidazole-1-ethanol, 2,3-dihydro-2-imino-alpha-(phenoxymethyl)-3-(phenylmethyl)-monohydrochloride
  • 1H-Benzimidazole-1-ethanol, 5-amino-

Uniqueness

Compared to similar compounds, 2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide stands out due to its unique combination of the benzimidazole core and the phenylethanone moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-amino-2-iminobenzimidazol-1-yl)-1-phenylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.BrH/c16-15-18(10-14(20)11-6-2-1-3-7-11)12-8-4-5-9-13(12)19(15)17;/h1-9,16H,10,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEVTQACMJLNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N(C2=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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